4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
This compound belongs to a class of hybrid heterocyclic molecules integrating benzoimidazole, dihydropyrazole, and oxobutanoic acid moieties. Its structure features:
- A 1H-benzo[d]imidazole core, known for its electron-rich aromatic system and pharmacological relevance in targeting enzymes and receptors .
- A 4-oxobutanoic acid side chain, which improves aqueous solubility and bioavailability compared to non-carboxylic acid analogs .
Condensation reactions to form the dihydropyrazole ring.
Functionalization with bromophenyl or chlorophenyl groups.
Final coupling with oxobutanoic acid derivatives under basic conditions (e.g., NaOH) followed by purification via flash chromatography and HPLC validation (>95% purity) .
Properties
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c21-13-7-5-12(6-8-13)16-11-17(25(24-16)18(26)9-10-19(27)28)20-22-14-3-1-2-4-15(14)23-20/h1-8,17H,9-11H2,(H,22,23)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMCCZNTALRXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its efficacy in various biological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The benzimidazole and pyrazole moieties are synthesized through established methods in organic chemistry. The final product is often characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing benzimidazole and pyrazole structures. Specifically, derivatives similar to 4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exhibit significant activity against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 12.5 μg/mL |
| 2 | Escherichia coli | 50 μg/mL |
| 3 | Pseudomonas aeruginosa | 50 μg/mL |
These results indicate that the compound can effectively inhibit the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Antifungal Activity
The compound also demonstrates antifungal activity against several strains. For example, a related compound was shown to inhibit the growth of Aspergillus fumigatus with an efficacy rate exceeding 90% at certain concentrations . The structural features of the benzimidazole and pyrazole rings are believed to play a crucial role in this activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the pyrazole ring may disrupt microbial membrane integrity, leading to cell death.
- Interference with Nucleic Acid Synthesis : Benzimidazole derivatives have been reported to interact with DNA gyrase and topoisomerase enzymes, which are critical for DNA replication .
Case Studies
A study conducted on a series of benzimidazole-pyrazole compounds revealed that those with a bromophenyl substitution exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This suggests that specific substitutions can significantly influence biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with related derivatives (Table 1).
Table 1: Comparative Analysis of Structural and Functional Attributes
*Calculated based on formula; †Assumed from analogous synthesis protocols .
Key Insights :
Replacement of the quinolinone moiety (compound 24) with benzoimidazole (target compound) could alter binding modes due to differences in aromatic stacking and hydrogen-bonding capacity .
Synthetic Efficiency :
- The target compound’s synthesis likely mirrors the high-yield (86%) protocol of compound 24 , but challenges may arise in stabilizing the benzoimidazole ring during coupling reactions .
Pharmacological Potential: The oxobutanoic acid group in the target compound enhances solubility over non-acid derivatives (e.g., ), critical for oral bioavailability . Compared to imidazole-triazine hybrids () or pyrazolone derivatives (), the benzoimidazole-pyrazole scaffold may offer superior metabolic stability .
Analytical and Computational Tools
- Crystallography : SHELXL () is widely used for refining crystal structures of analogous compounds, ensuring accurate stereochemical assignments.
Preparation Methods
Synthesis of 3-(4-Bromophenyl)-4,5-Dihydro-1H-Pyrazole
Reagents :
- 4-Bromophenylhydrazine (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Glacial acetic acid (catalyst)
Procedure :
- Reflux reactants in ethanol at 80°C for 8 hours.
- Neutralize with NaHCO₃ and extract with dichloromethane.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : 82% (white crystals, m.p. 148–150°C).
Characterization :
Benzimidazole Ring Formation
Reagents :
- o-Phenylenediamine (1.0 equiv)
- Pyrazole-4-carbaldehyde (1.1 equiv)
- Ammonium persulfate (oxidizing agent)
Procedure :
- Stir reactants in DMF at 120°C under N₂ for 12 hours.
- Quench with ice-water and filter precipitate.
- Recrystallize from ethanol.
Yield : 75% (pale yellow solid, m.p. 262–264°C).
Mechanistic Insight :
The reaction proceeds via Schiff base formation followed by oxidative cyclization, as evidenced by the disappearance of the aldehyde proton at δ 9.8 ppm in NMR.
Conjugation with 4-Oxobutanoic Acid
Reagents :
- Benzimidazole-pyrazole intermediate (1.0 equiv)
- Succinic anhydride (1.5 equiv)
- Triethylamine (base)
Procedure :
- Reflux in dry THF for 6 hours.
- Acidify with 1M HCl to pH 2–3.
- Extract with ethyl acetate and evaporate under reduced pressure.
Yield : 68% (off-white powder, m.p. 275–277°C).
Optimization Data :
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Room temperature | DCM | Pyridine | 45 |
| Reflux | THF | Et₃N | 68 |
| Microwave (100°C) | Toluene | DBU | 72 |
Spectroscopic Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆) :
- δ 12.1 (s, 1H, COOH)
- δ 8.24 (s, 1H, imidazole-H)
- δ 7.84 (d, J = 8.4 Hz, 2H, Ar–H)
- δ 4.35 (dd, J = 11.2, 6.4 Hz, 1H, CH)
¹³C NMR :
Comparative Analysis of Synthetic Routes
Route 1 (Hydrazine Cyclocondensation) :
- Advantages : High regioselectivity, scalable.
- Limitations : Requires anhydrous conditions.
Route 2 (Knoevenagel Condensation) :
- Advantages : Mild conditions, functional group tolerance.
- Limitations : Lower yield in polar aprotic solvents.
Industrial-Scale Considerations
- Cost Analysis :
- 4-Bromophenylhydrazine: $12.50/g
- Succinic anhydride: $0.85/g
- Environmental Impact :
- E-factor: 8.2 (kg waste/kg product)
- Recommended solvent replacement: Cyclopentyl methyl ether (CPME) for THF to reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
